

Protic Choline Iodide Analogues Outperform Traditional Counterparts in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Choline iodide

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A comparative analysis reveals that novel protic **choline iodide** analogues, when used as electrolytes in dye-sensitized solar cells (DSSCs), demonstrate significantly enhanced performance over conventional **choline iodide**. Experimental data indicates that these analogues can lead to a near doubling of power conversion efficiency, paving the way for more effective and stable solar cell technologies.

Researchers have synthesized a series of protic **choline iodide** analogues, with the general structure $[\text{NHnMe}_3\text{-nEtOH}]^+\text{I}^-$, and compared their performance against the standard **choline iodide**, $[\text{NMe}_3\text{EtOH}]^+\text{I}^-$, in deep eutectic solvent (DES) based electrolytes for DSSCs. The study highlights that the degree of methylation on the ammonium headgroup plays a crucial role in the photovoltaic performance of the solar cells.

The most significant improvements were observed with the dimethyl analogue, $[\text{NHMe}_2\text{EtOH}]^+\text{I}^-$. When mixed with ethylene glycol (EG) in a 1:2 molar ratio to form an anhydrous electrolyte, this system achieved a power conversion efficiency (PCE) of 3.40%.^[1]^[2] In stark contrast, the best-performing system utilizing conventional **choline iodide** only reached a PCE of 1.84%.^[1]^[2] This superior performance is attributed to the enhanced fluidity of the protic analogue-based eutectic system and a more favorable interaction with the titanium dioxide (TiO₂) surface of the solar cell.^[1]^[2]

The study systematically evaluated analogues with a varying number of methyl groups (n=1, 2, and 3). A clear trend emerged, showing that the performance of the DSSCs improved as the

number of methyl groups decreased (as 'n' decreased from 3 to 1).[1] The dimethyl system (n=1) exhibited not only the highest PCE but also a significantly higher photocurrent (JSC) and open-circuit voltage (VOC) compared to its ethanolammonium homologues.[1]

A key advantage of these protic analogues is their ability to form room-temperature liquid electrolytes without the need for water as a cosolvent. Conventional **choline iodide**-based DESs have high melting points, necessitating the addition of at least 25 wt % water to achieve the required fluidity at ambient temperatures, which in turn reduces the photovoltaic response.[1][2] The protic analogues, however, form stable, anhydrous DES electrolytes, simplifying the system and enhancing performance.[1]

Furthermore, solar cells incorporating the 1:2 [NHMe2EtOH]+I-:EG electrolyte demonstrated remarkable stability, retaining 97% of their initial conversion efficiency after one month.[2] These findings underscore the potential of designing advanced, cosolvent-free DES electrolytes by modifying the structure of choline or exploring entirely new chemical motifs.[2]

Comparative Performance Data

The following table summarizes the photovoltaic performance of dye-sensitized solar cells employing different protic **choline iodide** analogues as part of a deep eutectic solvent electrolyte with ethylene glycol (EG) in a 1:2 molar ratio. The data for the standard **choline iodide** electrolyte, which required the addition of water, is included for comparison.

Electrolyte Salt	Molar Ratio (Salt:EG)	Additive	Jsc (mA cm ⁻²)	Voc (V)	Fill Factor (FF)	PCE (%)
[NHMe ₂ EtOH] ⁺ I ⁻	1:2	None (anhydrous)	9.02 ± 0.10	0.604 ± 0.012	0.62 ± 0.01	3.40 ± 0.10
[NH ₂ MeEtOH] ⁺ I ⁻	1:2	None (anhydrous)	6.82 ± 0.22	0.585 ± 0.015	0.61 ± 0.02	2.43 ± 0.12
[NH ₃ EtOH] ⁺ I ⁻	1:2	None (anhydrous)	4.33 ± 0.26	0.569 ± 0.011	0.63 ± 0.01	1.55 ± 0.09
[NMe ₃ EtOH] ⁺ I ⁻ (Choline Iodide)	1:2	25 wt% Water	4.69 ± 0.15	0.590 ± 0.019	0.66 ± 0.02	1.84 ± 0.08

Data is presented as mean ± standard deviation, calculated from measurements of ten unique devices.^[1]

Experimental Protocols

Synthesis of Protic Choline Iodide Analogues ([NH_nMe_{3-n}EtOH]⁺I⁻)

The protic **choline iodide** analogues were synthesized by reacting the corresponding aminoethanol precursor with hydroiodic acid. For example, to synthesize [NHMe₂EtOH]⁺I⁻, 2-(dimethylamino)ethanol was reacted with an aqueous solution of hydroiodic acid in an ice bath. The resulting solution was stirred, and the solvent was removed under reduced pressure to yield the solid product. The product was then purified by recrystallization. A similar procedure was followed for the other analogues using 2-(methylamino)ethanol and ethanolamine.

Preparation of Deep Eutectic Solvent (DES) Electrolytes

The DES electrolytes were prepared by mixing the synthesized protic **choline iodide** analogue salts with ethylene glycol (EG) in a specific molar ratio, typically 1:2. The mixture was magnetically stirred at room temperature for 5-10 minutes until a homogeneous, clear liquid was formed.[2] For the working electrolyte, a specific concentration of iodine (I₂) was dissolved in the DES to form the I-/I₃- redox couple. The study found that an optimal I₂ concentration of 100 mM yielded the highest power conversion efficiency.[1]

Fabrication of Dye-Sensitized Solar Cells (DSSCs)

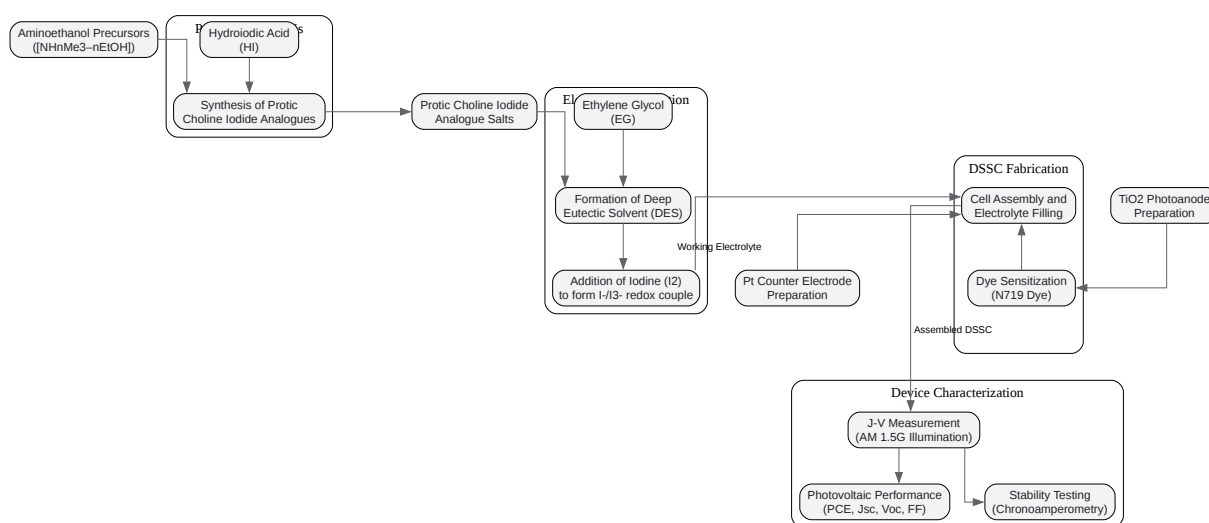
The DSSCs were assembled using a sandwich-type architecture. A transparent conducting oxide (TCO) glass substrate was coated with a mesoporous TiO₂ paste using the doctor-blade technique and then sintered at high temperatures to create the photoanode. The photoanode was subsequently immersed in a solution of N719 ruthenium dye to sensitize the TiO₂ film. A platinum-coated TCO glass was used as the counter electrode. The two electrodes were sealed together, leaving a small gap, and the prepared DES electrolyte was introduced into the cell via vacuum backfilling.

Photovoltaic Characterization

The current density-voltage (J-V) characteristics of the assembled DSSCs were measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. The key photovoltaic parameters—short-circuit current density (J_{sc}), open-circuit voltage (V_{oc}), fill factor (FF), and power conversion efficiency (PCE)—were determined from the J-V curves. Chronoamperometry was also employed to assess the long-term stability of the solar cells.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the comparative study of protic **choline iodide** analogues in dye-sensitized solar cells.



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Caption: Experimental workflow for the comparative study.

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References

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- To cite this document: BenchChem. [Protic Choline Iodide Analogues Outperform Traditional Counterparts in Dye-Sensitized Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121885#a-comparative-study-of-protic-choline-iodide-analogues-in-solar-cells>]

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